Tubulin polymerization-IN-52

Tubulin Polymerization IC50 Virtual Screening

Tubulin polymerization-IN-52 (compound SC23; CAS 2108615-05-8) is a synthetic small molecule identified as a potent inhibitor of tubulin polymerization, targeting the colchicine binding site on β-tubulin. This compound emerged from a combined in silico/in vitro pharmacophore-based virtual screening campaign of the SPECS compound library, where it was identified as the most potent hit among 41 tested compounds.

Molecular Formula C21H18F3N5O3
Molecular Weight 445.4 g/mol
Cat. No. B12390861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-52
Molecular FormulaC21H18F3N5O3
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F
InChIInChI=1S/C21H18F3N5O3/c22-21(23,24)20-28-14-7-3-4-8-16(14)29(20)10-9-25-17(30)11-15-19(32)26-13-6-2-1-5-12(13)18(31)27-15/h1-8,15H,9-11H2,(H,25,30)(H,26,32)(H,27,31)/t15-/m0/s1
InChIKeyQAGXGXDCLMVURA-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Polymerization-IN-52: A Novel Colchicine-Site Tubulin Inhibitor for Antimitotic Research


Tubulin polymerization-IN-52 (compound SC23; CAS 2108615-05-8) is a synthetic small molecule identified as a potent inhibitor of tubulin polymerization, targeting the colchicine binding site on β-tubulin [1]. This compound emerged from a combined in silico/in vitro pharmacophore-based virtual screening campaign of the SPECS compound library, where it was identified as the most potent hit among 41 tested compounds [1]. Characterized as a novel acetamide-bridged benzodiazepine/benzimidazole derivative with a molecular weight of 445.39 g/mol and the molecular formula C21H18F3N5O3 , Tubulin polymerization-IN-52 exhibits an IC50 value of 2.9 μM in a cell-free tubulin polymerization inhibition assay, placing its activity within the range of the classical microtubule-destabilizing agent colchicine [1].

Why Tubulin Polymerization-IN-52 Cannot Be Interchanged with Generic Tubulin Inhibitors in Targeted Research


The microtubule-targeting agent landscape is highly heterogeneous, with distinct binding sites (taxane, vinca, colchicine) conferring fundamentally different mechanisms of action, resistance profiles, and selectivity for cancer cell types [1]. Generic substitution of Tubulin polymerization-IN-52 with other tubulin inhibitors is scientifically invalid due to its unique colchicine-binding site (CBS) mechanism, a feature associated with potential evasion of P-glycoprotein-mediated multidrug resistance (MDR) and mutant β-tubulin III isoform resistance—limitations that plague clinically used taxane- and vinca-site binders [1]. Furthermore, within the CBS inhibitor class, even minor structural variations translate into significant differences in binding affinity, cellular permeability, and antiproliferative potency. As demonstrated in the original screening study, only 11 out of 41 structurally diverse compounds from the same library displayed measurable tubulin polymerization inhibition, and only two achieved IC50 values comparable to colchicine, underscoring that structural similarity does not guarantee functional equivalence [1]. Therefore, selection of Tubulin polymerization-IN-52 is a deliberate scientific choice based on its validated, quantifiable activity at a specific, mechanistically distinct binding site, rather than a generic 'tubulin inhibitor' classification.

Quantitative Differentiation of Tubulin Polymerization-IN-52: Head-to-Head and Class-Level Evidence


Superior Tubulin Polymerization Inhibition Potency Among Novel Virtual Screening Hits

In a prospective virtual screening and in vitro validation study, Tubulin polymerization-IN-52 (SC23) was identified as the most potent tubulin polymerization inhibitor among 41 tested SPECS compounds [1]. It displayed an IC50 of 2.9 μM, a value directly comparable to the range of the positive control, colchicine, in the same assay [1]. In stark contrast, only 10 other compounds exhibited any measurable activity, and the vast majority (30 out of 41) were inactive, demonstrating that the potent activity of this compound is not a common feature of the library but a specific property of this acetamide-bridged benzodiazepine/benzimidazole scaffold [1].

Tubulin Polymerization IC50 Virtual Screening Colchicine Binding Site

Distinct Chemical Scaffold with Novel Acetamide-Bridged Architecture

Tubulin polymerization-IN-52 is characterized as a novel acetamide-bridged benzodiazepine/benzimidazole derivative (MW: 445.39; Formula: C21H18F3N5O3) [1]. This specific chemotype is distinct from other known colchicine-site inhibitors (CBSIs) such as the trimethoxyphenyl-containing combretastatin A-4 analogues, the indole-based D-64131 series, or the natural product colchicine itself [1]. The presence of a trifluoromethyl (CF3) group and the unique acetamide linker contribute to a pharmacophore that was computationally predicted to favorably interact with the colchicine binding site, a hypothesis validated by its potent in vitro activity [1].

Chemical Scaffold Structure-Activity Relationship Benzodiazepine Benzimidazole

Mechanistic Differentiation: Colchicine-Site Binding Implies Potential to Circumvent Multidrug Resistance

Tubulin polymerization-IN-52 exerts its effect by binding to the colchicine-binding site (CBS) on β-tubulin [1]. This mechanistic distinction is critical because CBS inhibitors (CBSIs) are hypothesized to remain effective against cancer cells that have developed resistance to taxane- and vinca-site binding agents [1]. Resistance to taxanes and vinca alkaloids is often mediated by overexpression of the P-glycoprotein (P-gp) efflux pump and the expression of the mutant β-tubulin III isoform. Current models suggest that CBSIs may not be substrates for P-gp and can bind to β-tubulin III, thereby evading these common resistance mechanisms [1].

Multidrug Resistance P-glycoprotein β-Tubulin Isoform Mechanism of Action

Validated Lead from a Rigorous Combined In Silico/In Vitro Screening Workflow

Tubulin polymerization-IN-52 was not a randomly selected compound; it emerged from a stringent, multi-step discovery workflow that integrated structure-based and ligand-based pharmacophore models, followed by prospective in vitro validation [1]. The study utilized a curated set of 95 known CBS inhibitors to build and validate computational models, which were then used to screen the SPECS library. Of the 41 top-scoring virtual hits that were physically tested, only 11 (26.8%) were confirmed as active tubulin polymerization inhibitors, and SC23 was the most potent [1]. This 26.8% true positive hit rate validates the predictive power of the pharmacophore models and underscores the high confidence associated with the activity of SC23 [1].

Pharmacophore Modeling Virtual Screening Hit Validation Drug Discovery

Targeted Application Scenarios for Tubulin Polymerization-IN-52 Based on Validated Evidence


Investigating Multidrug Resistance (MDR) Evasion in Taxane- or Vinca-Refractory Cancer Models

Utilize Tubulin polymerization-IN-52 as a mechanistically distinct probe to test the hypothesis that colchicine-site inhibitors can circumvent P-glycoprotein-mediated efflux and β-tubulin III isoform resistance. This scenario is directly supported by the compound's validated binding to the colchicine site [1] and the established class-level evidence that CBSIs are not substrates for P-gp and maintain binding to β-tubulin III [1]. Experimental design should involve comparative cytotoxicity assays in paired parental and MDR cancer cell lines, with paclitaxel or vinblastine as positive controls for resistance.

Structure-Activity Relationship (SAR) Studies Centered on a Novel Acetamide-Bridged Scaffold

Employ Tubulin polymerization-IN-52 as a starting point for medicinal chemistry optimization, given its unique acetamide-bridged benzodiazepine/benzimidazole core and the presence of a trifluoromethyl group [1]. The validated pharmacophore models that led to its discovery provide a rational framework for designing analogues with improved potency, solubility, or metabolic stability. This application leverages the compound's novel chemotype and the high-confidence computational models that predict its binding interactions [1].

Validation of Pharmacophore-Based Virtual Screening Workflows for Tubulin Inhibitor Discovery

Use Tubulin polymerization-IN-52 as a benchmark positive control to validate and refine future in silico screening campaigns targeting the colchicine binding site. The compound's successful identification from a prospective screen with a 26.8% true positive hit rate [1] establishes it as a reliable 'active' reference compound for testing the predictive power of new pharmacophore models, docking algorithms, or machine learning classifiers.

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